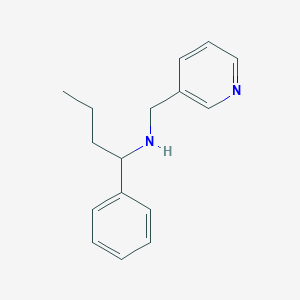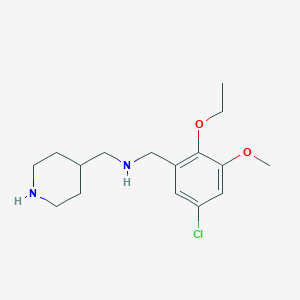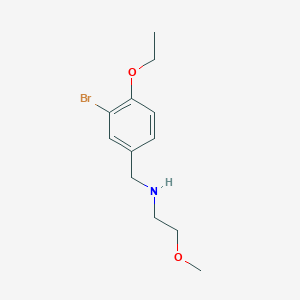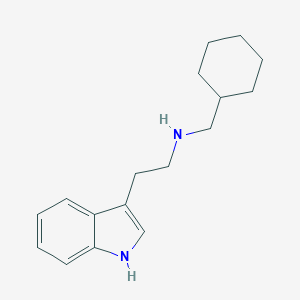
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine, also known as PB28, is a selective androgen receptor modulator (SARM) that has gained attention in recent years due to its potential applications in scientific research. PB28 has been shown to have a high affinity for the androgen receptor and has been studied for its potential use in treating muscle wasting and bone density loss in patients with conditions such as cancer and osteoporosis. In
Scientific Research Applications
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine has been studied extensively for its potential applications in treating muscle wasting and bone density loss in patients with conditions such as cancer and osteoporosis. It has also been studied for its potential use in hormone replacement therapy, as it has been shown to be a selective agonist of the androgen receptor with minimal side effects. Additionally, this compound has been studied for its potential use in enhancing athletic performance, although this application is controversial and requires further research.
Mechanism of Action
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine works by selectively binding to the androgen receptor and activating it, leading to increased protein synthesis and muscle growth. It has also been shown to have anabolic effects on bone tissue, leading to increased bone density. This compound is a selective agonist of the androgen receptor, meaning that it has minimal effects on other hormone receptors and therefore has fewer side effects than traditional anabolic steroids.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased muscle mass and strength, increased bone density, and improved overall physical performance. It has also been shown to have minimal side effects compared to traditional anabolic steroids, making it a potentially safer alternative for hormone replacement therapy and other medical applications.
Advantages and Limitations for Lab Experiments
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine has several advantages for use in lab experiments, including its high affinity for the androgen receptor and its selectivity for this receptor. It also has minimal side effects, making it a safer alternative to traditional anabolic steroids. However, there are also limitations to using this compound in lab experiments, including its high cost and the potential for off-target effects on other hormone receptors.
Future Directions
There are several future directions for N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine research, including further studies on its potential applications in treating muscle wasting and bone density loss in patients with cancer and osteoporosis. Additionally, research on the potential use of this compound in hormone replacement therapy and other medical applications is ongoing. Further studies on the safety and efficacy of this compound for enhancing athletic performance are also needed, as this application is controversial and requires further research.
Conclusion:
This compound is a selective androgen receptor modulator that has gained attention in recent years for its potential applications in scientific research. It has been shown to have a high affinity for the androgen receptor and has been studied for its potential use in treating muscle wasting and bone density loss in patients with conditions such as cancer and osteoporosis. This compound has also been studied for its potential use in hormone replacement therapy and other medical applications, as well as for enhancing athletic performance. While there are limitations to using this compound in lab experiments, its selectivity for the androgen receptor and minimal side effects make it a potentially safer alternative to traditional anabolic steroids. Further research is needed to fully understand the potential applications of this compound in scientific research and medicine.
Synthesis Methods
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine can be synthesized through a multi-step process that involves the reaction of 3-pyridinemethylamine with 1-phenylbutanol in the presence of a strong base such as sodium hydride. The resulting intermediate is then treated with a variety of reagents and catalysts to produce the final product, this compound. This method has been optimized to produce high yields of pure this compound and has been used in numerous studies to produce the compound for research purposes.
properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-phenyl-N-(pyridin-3-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C16H20N2/c1-2-7-16(15-9-4-3-5-10-15)18-13-14-8-6-11-17-12-14/h3-6,8-12,16,18H,2,7,13H2,1H3 |
InChI Key |
VVAXQFPBTDWMCV-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)NCC2=CN=CC=C2 |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)


![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)


![N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B271601.png)



